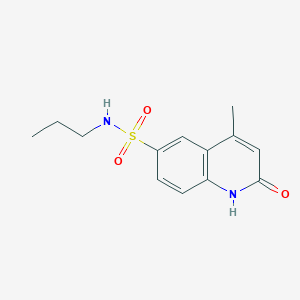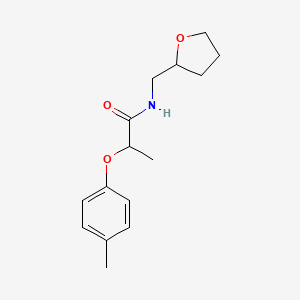![molecular formula C13H20N2O3S B4426099 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide](/img/structure/B4426099.png)
4-[(ethylsulfonyl)amino]-N-isobutylbenzamide
Übersicht
Beschreibung
4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, also known as ESI-09, is a small molecule inhibitor that has been found to be effective in targeting the RAC1 signaling pathway. RAC1 is a member of the Rho family of small GTPases that play a crucial role in regulating cell motility and cytoskeletal organization. Dysregulation of the RAC1 signaling pathway has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. ESI-09 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
4-[(ethylsulfonyl)amino]-N-isobutylbenzamide works by inhibiting the activity of RAC1, which is a small GTPase that regulates cell motility and cytoskeletal organization. RAC1 is activated by various stimuli, including growth factors and extracellular matrix proteins, and is involved in a wide range of cellular processes, including cell migration, invasion, and proliferation. Dysregulation of RAC1 signaling has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer, this compound has been found to inhibit tumor growth and metastasis by reducing cell migration and invasion. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce cardiac fibrosis by reducing inflammation and oxidative stress. In neurological disorders, this compound has been found to improve cognitive function and reduce neuroinflammation by reducing the activation of microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide is its specificity for RAC1, which makes it a useful tool for studying the role of RAC1 in various cellular processes. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings. Additionally, this compound has poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide. One area is the development of more potent analogs of this compound that could be used in vivo. Another area is the investigation of the role of RAC1 in other diseases, such as autoimmune disorders and infectious diseases. Finally, the use of this compound in combination with other therapeutic agents could be explored as a potential strategy for improving the efficacy of existing treatments.
Wissenschaftliche Forschungsanwendungen
4-[(ethylsulfonyl)amino]-N-isobutylbenzamide has been extensively studied in preclinical models of cancer, cardiovascular disease, and neurological disorders. In cancer, this compound has been shown to inhibit tumor growth and metastasis by targeting the RAC1 signaling pathway. In cardiovascular disease, this compound has been found to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(ethylsulfonylamino)-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-19(17,18)15-12-7-5-11(6-8-12)13(16)14-9-10(2)3/h5-8,10,15H,4,9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVACHPOVZGKMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine](/img/structure/B4426017.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4426026.png)

![6-(4-methoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426045.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexyl-N-methylurea](/img/structure/B4426065.png)
![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)
![2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4426078.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4426086.png)
![4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4426088.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4426100.png)
![3-(1H-benzimidazol-1-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B4426107.png)
